molecular formula C20H27NO2Si B1456423 (2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol CAS No. 1244855-56-8

(2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol

Cat. No. B1456423
M. Wt: 341.5 g/mol
InChI Key: UBAOOXREPHZQBZ-UHFFFAOYSA-N
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Description

“(2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol” is a chemical compound with the molecular formula C20H27NO2Si . It is used in scientific research due to its unique structure, which allows it to be utilized in various applications such as drug synthesis, catalysis, and material science.


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C20H27NO2Si . This indicates that the molecule is composed of 20 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 silicon atom .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The molecular weight of the compound is 340.54 g/mol .

Scientific Research Applications

Photoreactivity and Product Formation

  • In a study on the reactivity of phenyl-triazoline diones with various substrates, it was found that these react with substituted indenes to form addition products, which isomerize into ene adducts in solution at room temperature. This research indicates the potential use of (2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol in facilitating such reactions (Smonou, Orfanopoulos, & Foote, 1988).

Synthesis of Benzopyran Derivatives

  • A study reported the synthesis of epimeric 2-morpholinyl-4-phenylbenzopyran derivatives by reacting sesamol and other phenols with cinnamaldehyde and morpholine. This synthesis is relevant for producing alcoholic neoflavanoid compounds, highlighting the application of morpholinomethyl phenyl compounds in the creation of complex organic structures (Jurd, 1991).

Photodehalogenation Studies

  • Research on the photochemistry of chlorophenols in methanol showed the formation of hydroxyphenyl cations and phenonium ions, which are relevant for synthetically useful reactions. This study points to the utility of morpholinomethyl phenyl compounds in photodehalogenation and generation of phenyl cations (Manet et al., 2006).

Aggregation and Electrochemical Properties

  • A study on newly synthesized silicon phthalocyanine and subphthalocyanine derivatives, involving [3,5-bis(2-morpholin-4-ylethoxy)phenyl]methanol, revealed their aggregation behavior and electrochemical properties. These findings highlight the significance of morpholinomethyl phenyl compounds in the study of complex organometallic structures and their applications in materials science (Bıyıklıoğlu, 2015).

Structural Characterization in Organometallic Chemistry

  • Research on Cu(I) and Ni(II) complexes containing bis[2-(diphenylphosphino)phenyl]ether ligand, which is structurally similar to (2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol, demonstrated novel emission properties for Cu(I) species. This indicates the potential for using similar compounds in the study of photophysical properties of metal complexes (Kuang et al., 2002).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

[2-[dimethyl-[4-(morpholin-4-ylmethyl)phenyl]silyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2Si/c1-24(2,20-6-4-3-5-18(20)16-22)19-9-7-17(8-10-19)15-21-11-13-23-14-12-21/h3-10,22H,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAOOXREPHZQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)CN2CCOCC2)C3=CC=CC=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(Dimethyl(4-(morpholinomethyl)phenyl)silyl)phenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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